2-Methoxy-6-(trifluoromethyl)phenol
Description
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
RGYOYFIMSWZBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenolic ring critically influence reactivity and properties. Key comparisons include:
Key Findings :
- The -CF₃ group in this compound enhances thermal stability and electron deficiency compared to methyl or hydrogen substituents, improving ligand-metal binding in coordination chemistry .
- Imine derivatives like MFIP exhibit superior crystallinity and nonlinear optical responses due to extended conjugation and strong intermolecular interactions (e.g., C–H···F, π–π stacking) .
- Replacement of -CF₃ with benzimidazole (HL2) shifts biological activity toward antibacterial effects, highlighting the role of heterocyclic moieties .
Physicochemical Properties
A comparative study of solubility and stability in supercritical CO₂ (scCO₂) revealed:
| Compound | Solubility in scCO₂ (343.15 K, 172.4 bar) | Stability | Reference |
|---|---|---|---|
| This compound-derived Ni(II) complexes | High (>10 mg/mL) | Stable | |
| Non-fluorinated phenolic ligands | Low (<5 mg/mL) | Moderate |
Insights :
- Fluorination significantly improves solubility in scCO₂, a critical factor in green chemistry applications. The -CF₃ group reduces polarity and enhances CO₂-philicity .
Preparation Methods
Step 1: Benzylation
Trifluoromethylchlorobenzene reacts with sodium benzylate (generated from benzyl alcohol and NaH) in a polar aprotic solvent (e.g., N,N-dimethylacetamide). The benzyl group protects the phenol during subsequent steps.
Reaction Conditions :
Step 2: Hydrogenolysis
The intermediate benzyl ether undergoes hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (50–100 psi) in ethanol. This step cleaves the benzyl group to yield the free phenol.
Reaction Conditions :
Advantages :
-
Avoids harsh acidic or basic conditions, preserving acid-sensitive functional groups.
-
Scalable for industrial production with reported yields exceeding 70%.
Lithiation-Methoxylation Sequence
A regioselective method employs lithiation to introduce the methoxy group. Starting from 2-bromo-6-(trifluoromethyl)phenol, sec-butyllithium deprotonates the phenol, followed by quenching with methyl iodide.
Reaction Conditions :
-
Substrate : 2-Bromo-6-(trifluoromethyl)phenol
-
Base : sec-Butyllithium (1.4 M in hexane, 1.5 equiv)
-
Electrophile : Methyl iodide (1.2 equiv)
Key Data :
-
Yield : 54% after deprotection (HCl/MeOH)
-
Characterization : confirms methoxy integration at δ 3.95 ppm.
This route offers precise control over substitution patterns but requires cryogenic conditions and stringent anhydrous handling.
Oxidation of Schiff Base Intermediates
Indirect synthesis via Schiff base intermediates has been explored. For example, 2-ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol undergoes oxidative cleavage to yield the target compound.
Reaction Conditions :
-
Substrate : Schiff base derivative
-
Oxidizing Agent : m-Chloroperbenzoic acid (m-CPBA)
Mechanistic Insight :
The imine bond is cleaved oxidatively, followed by acid-catalyzed hydrolysis to release the phenol. Yields for this method are moderate (50–60%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | ~83% | KOH, MeOH, 60°C | Simple, no metal catalysts | Requires activated aryl fluorides |
| Benzylation-Hydrogenolysis | 70–80% | Pd/C, H, EtOH | Scalable, mild conditions | Multi-step, cost of Pd catalysts |
| Lithiation-Methoxylation | 54% | sec-BuLi, −78°C | Regioselective | Cryogenic, moisture-sensitive |
| Schiff Base Oxidation | 50–60% | m-CPBA, CHCl | Utilizes stable intermediates | Moderate yields, oxidative side products |
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-Methoxy-6-(trifluoromethyl)phenol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalization of phenol derivatives. A plausible route starts with halogenated precursors (e.g., 2-chloro-6-trifluoromethylphenol), followed by methoxylation via nucleophilic substitution under basic conditions. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like CuI for Ullmann-type couplings . Cross-validation with HPLC or GC-MS is recommended to monitor intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : NMR is critical for resolving trifluoromethyl signals (~-60 ppm), while NMR identifies methoxy (~3.8 ppm) and aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHFO; 192.135 g/mol) .
- IR : Stretching frequencies for -OCH (~2850 cm) and phenolic -OH (~3200 cm) are diagnostic .
Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?
- Methodology : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, decreasing solubility in polar solvents. Reactivity studies (e.g., electrophilic substitution) should compare with non-fluorinated analogs. Computational tools (e.g., DFT) can model electronic effects .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula aids in calculating electron density distributions .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 refines bond lengths and angles. For example, the trifluoromethyl group’s geometry (C–F bond length ~1.33 Å) and methoxy torsion angles can be validated against Cambridge Structural Database entries .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Methodology : Fluorinated byproducts (e.g., di- or tri-substituted isomers) may co-elute in chromatograms. Use orthogonal methods:
- LC-MS/MS with a C18 column and acetonitrile/water gradient.
- 2D NMR (e.g., HSQC) to distinguish regioisomers .
Q. How should researchers address contradictory data in reaction yields or spectral assignments?
- Methodology :
- Replication : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference.
- Cross-Validation : Compare NMR with literature values for trifluoromethylphenol derivatives .
- Statistical Analysis : Apply ANOVA to evaluate solvent or catalyst effects on yield variability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
